2-Bromo-4-chloro-1-iodobenzene is a solid at room temperature, exhibiting a density of about 2.3 g/cm³ and a boiling point of approximately 278.9 °C at 760 mmHg . Its structure features a benzene ring with three halogen atoms attached at the 1, 2, and 4 positions, which significantly influences its reactivity and biological properties.
A synthetic route involves the conversion of 2-bromo-4-chloroaniline to 2-bromo-4-chloro-1-iodobenzene using sodium nitrite and potassium iodide under controlled conditions .
The synthesis of 2-bromo-4-chloro-1-iodobenzene can be achieved through several methods:
This compound finds utility in various fields:
2-Bromo-4-chloro-1-iodobenzene shares similarities with other halogenated aromatic compounds, which often exhibit unique properties based on their substituents. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromoaniline | C6H6BrN | Amino group provides different reactivity |
| 2-Chloro-5-bromophenol | C6H5BrClO | Hydroxyl group introduces additional reactivity |
| 3-Iodoaniline | C6H6IClN | Different positioning of iodine affects properties |
| 4-Chloroaniline | C6H6ClN | Lacks iodine but retains similar reactivity |
These compounds illustrate variations in reactivity and application based on their structural differences while highlighting the unique attributes of 2-bromo-4-chloro-1-iodobenzene due to its combination of bromine, chlorine, and iodine substituents.
The crystallographic analysis of 2-Bromo-4-chloro-1-iodobenzene reveals fundamental structural parameters characteristic of trihalogenated benzene derivatives. The compound crystallizes as white needle crystals with a molecular formula of C₆H₃BrClI and a molecular weight of 317.35 g/mol [1]. The melting point ranges from 32-35°C, indicating a relatively low-melting crystalline solid [2].
Based on crystallographic data for similar halogenated benzene derivatives, the C-halogen bond lengths in 2-Bromo-4-chloro-1-iodobenzene follow predictable trends. The C-I bond length is expected to be approximately 2.10 Å, which is characteristic of aryl iodides . The C-Br bond length is typically around 1.88 Å, while the C-Cl bond length is approximately 1.74 Å [4]. These values demonstrate the increasing bond length as the halogen atomic radius increases down the periodic table.
| Bond Type | Expected Length (Å) | Characteristics |
|---|---|---|
| C-I | ~2.10 | Longest carbon-halogen bond |
| C-Br | ~1.88 | Intermediate length |
| C-Cl | ~1.74 | Shortest carbon-halogen bond |
The crystal structure exhibits intermolecular halogen-halogen interactions, particularly between the iodine atoms and other halogen substituents. These interactions contribute significantly to the crystal packing arrangement [5]. The halogen bonding contacts are typically observed at distances shorter than the sum of van der Waals radii, indicating favorable intermolecular interactions [6].
The nuclear magnetic resonance spectroscopy of 2-Bromo-4-chloro-1-iodobenzene provides detailed information about the molecular structure and environment of the aromatic protons. The ¹H NMR spectrum recorded in CDCl₃ shows characteristic signals for the three aromatic protons present in the molecule [1].
The experimental ¹H NMR data (400 MHz, CDCl₃) reveals three distinct aromatic proton signals:
The chemical shifts demonstrate the significant deshielding effects of the halogen substituents, with the proton ortho to iodine appearing most downfield due to the strong electron-withdrawing effect of iodine. The coupling patterns confirm the substitution pattern, with the observed coupling constants consistent with ortho and meta relationships between the aromatic protons.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 (ortho to I) | 7.74 | d | 8 |
| H-3 (meta to I) | 7.61 | d | 2 |
| H-5 (between Cl and Br) | 6.98 | dd | 8, 2 |
The infrared spectroscopy of 2-Bromo-4-chloro-1-iodobenzene reveals characteristic vibrational modes associated with the aromatic ring system and carbon-halogen bonds. The infrared spectrum shows conformance with expected patterns for trihalogenated benzene derivatives [7] [8].
The aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹, while the aromatic C=C stretching modes are observed in the fingerprint region between 1400-1600 cm⁻¹ [9]. The carbon-halogen stretching vibrations occur at lower frequencies, with C-I stretches typically appearing around 500-600 cm⁻¹, C-Br stretches around 600-700 cm⁻¹, and C-Cl stretches around 700-800 cm⁻¹ [10].
For related halogenated benzenes, the vibrational analysis shows that the symmetric and antisymmetric stretching modes of the aromatic ring are significantly affected by the halogen substituents. The heavy halogen atoms (Br, I) cause shifts in the vibrational frequencies compared to lighter substituents [11]. The out-of-plane bending modes of the aromatic C-H bonds are particularly sensitive to the substitution pattern and appear as medium to strong bands in the 800-900 cm⁻¹ region.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aromatic C=C stretch | 1400-1600 | Strong |
| C-I stretch | 500-600 | Medium |
| C-Br stretch | 600-700 | Medium |
| C-Cl stretch | 700-800 | Medium |
The mass spectrometric behavior of 2-Bromo-4-chloro-1-iodobenzene follows predictable fragmentation patterns for halogenated aromatic compounds. The molecular ion peak appears at m/z 317 (for ⁷⁹Br isotope), with additional peaks for the ⁸¹Br isotope at m/z 319 [12]. The isotope pattern is characteristic of compounds containing bromine, chlorine, and iodine atoms.
The fragmentation pathways typically involve the loss of halogen atoms, with iodine being the most readily eliminated due to the weakness of the C-I bond. The base peak often corresponds to the loss of iodine (m/z 190), followed by subsequent losses of bromine and chlorine [13]. The mass spectrum shows characteristic isotope patterns that confirm the presence of multiple halogen atoms.
Common fragmentation patterns include:
The fragmentation energy requirements follow the order: C-I < C-Br < C-Cl, reflecting the decreasing bond strength as the halogen size increases [13]. This results in preferential loss of the larger halogens under electron impact conditions.
Density Functional Theory calculations provide detailed insights into the electronic structure and geometry of 2-Bromo-4-chloro-1-iodobenzene. The computational studies reveal that the molecule maintains planarity, with slight distortions from the ideal benzene geometry due to the steric effects of the halogen substituents [14].
DFT calculations using the B3LYP functional with appropriate basis sets (such as 6-311+G(d,p)) show that the C-halogen bond lengths are in good agreement with experimental crystallographic data. The calculations predict C-I bond lengths of approximately 2.10 Å, C-Br bond lengths of 1.88 Å, and C-Cl bond lengths of 1.74 Å [15].
The electronic structure calculations reveal that the halogen substituents significantly affect the electron density distribution in the aromatic ring. The electron-withdrawing nature of the halogens creates regions of positive electrostatic potential, particularly around the halogen atoms, which are important for understanding intermolecular interactions [16].
| Computational Parameter | Value | Method |
|---|---|---|
| C-I bond length | 2.10 Å | B3LYP/6-311+G(d,p) |
| C-Br bond length | 1.88 Å | B3LYP/6-311+G(d,p) |
| C-Cl bond length | 1.74 Å | B3LYP/6-311+G(d,p) |
| Molecular planarity | <2° deviation | DFT optimization |
The vibrational frequency calculations performed at the DFT level provide excellent agreement with experimental infrared spectroscopy data. The calculated frequencies for the aromatic C-H stretching modes, C=C stretching modes, and carbon-halogen stretching modes match well with observed values when appropriate scaling factors are applied .
Irritant